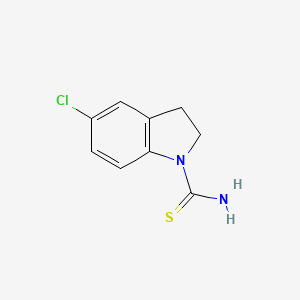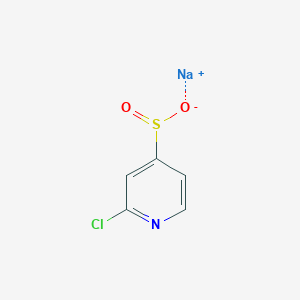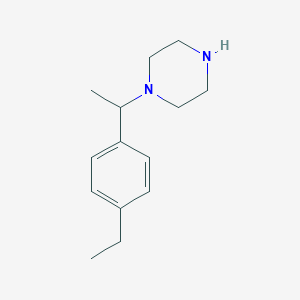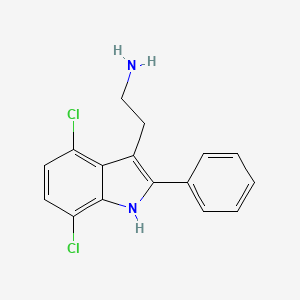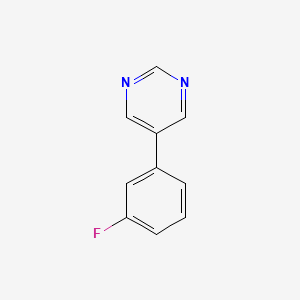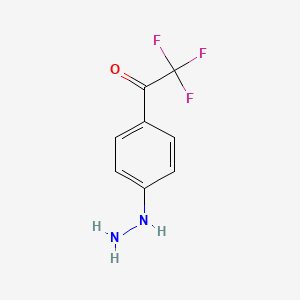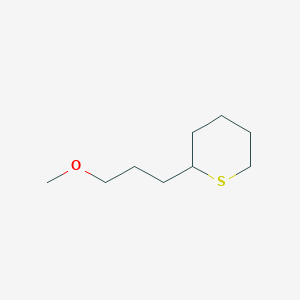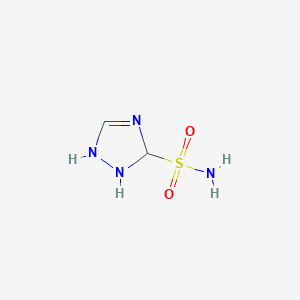
2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide is a heterocyclic compound that contains a triazole ring fused with a sulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with sulfonyl chlorides, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . The sulfonamide group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1,2,3-Triazole derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazole derivatives: Widely used in pharmaceuticals, such as antifungal agents like fluconazole and voriconazole.
Uniqueness: 2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide stands out due to the presence of both the triazole ring and the sulfonamide group, which together enhance its chemical reactivity and biological activity. This combination allows for a diverse range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
99552-33-7 |
|---|---|
Molecular Formula |
C2H6N4O2S |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-1,2,4-triazole-3-sulfonamide |
InChI |
InChI=1S/C2H6N4O2S/c3-9(7,8)2-4-1-5-6-2/h1-2,6H,(H,4,5)(H2,3,7,8) |
InChI Key |
GODNSWJGVSLDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(NN1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


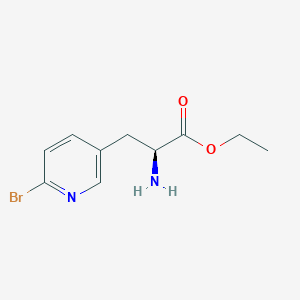

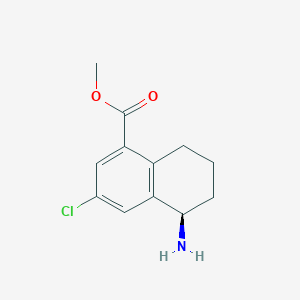

![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)
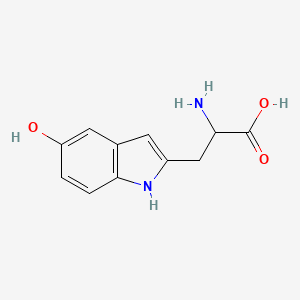
![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)
